6-O-Demethyl Griseofulvin
Overview
Description
6-O-Demethyl Griseofulvin is a metabolite of the antifungal agent griseofulvin. It is known for its role in the oxidative metabolism of griseofulvin, which is used to treat fungal infections by inhibiting fungal mitosis. The compound has the molecular formula C₁₆H₁₅ClO₆ and a molecular weight of 338.74 g/mol .
Mechanism of Action
Target of Action
6-O-Demethyl Griseofulvin, a metabolite of the antifungal griseofulvin , primarily targets fungal microtubules . These microtubules play a crucial role in cell division and are essential for the growth and reproduction of fungi .
Mode of Action
The compound interacts with its targets by binding to alpha and beta tubulin , which are the building blocks of microtubules. This binding interferes with the function of spindle and cytoplasmic microtubules, inhibiting fungal cell mitosis and nuclear acid synthesis . As a result, the growth of dermatophytes is hindered .
Biochemical Pathways
This compound affects the cell division pathway in fungi by disrupting the normal function of microtubules . This disruption prevents the fungi from properly dividing and growing. Additionally, it has been found that griseofulvin and its metabolites, including this compound, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18) .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of griseofulvin. Griseofulvin is extensively metabolized in the liver, mainly to this compound . It is excreted in the urine as unchanged drug and in the feces . The terminal elimination half-life is 9 to 22 hours . In a study, the complex of griseofulvin with HP-γ-cyclodextrin showed improved pharmacokinetic properties, with an increased Cmax from 0.52 µg/mL to 0.72 µg/mL, and an increased AUC0–12 from 1.55 μg·h/mL to 2.75 μg·h/mL .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. By disrupting microtubule function, it prevents the fungi from dividing and proliferating . This makes it an effective treatment for various fungal infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by the presence of certain substances in the environment. In one study, the water solubility of griseofulvin was significantly increased through complexation with HP-γ-cyclodextrin . This suggests that the compound’s action, efficacy, and stability can be enhanced under certain conditions .
Biochemical Analysis
Biochemical Properties
6-O-Demethyl Griseofulvin interacts with fungal tubulin, a protein involved in cell division . By binding to this protein, it inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This interaction disrupts the normal cell division process in fungi, leading to their death .
Cellular Effects
The primary cellular effect of this compound is the disruption of mitosis in fungal cells . By binding to fungal tubulin, it prevents the formation of the mitotic spindle, leading to cell division errors and ultimately cell death . This effect is specific to fungi and does not affect human cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the protein tubulin in fungal cells . This binding inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . As a result, the fungal cells cannot divide properly, leading to their death .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. As a metabolite of griseofulvin, its effects are likely to be similar to those of the parent compound. Griseofulvin’s antifungal effects are observed shortly after administration and persist as long as the drug is present in the system .
Dosage Effects in Animal Models
Griseofulvin, the parent compound, is used in veterinary medicine to treat dermatophyte infections . The dosage varies depending on the species and the severity of the infection .
Metabolic Pathways
This compound is produced by the oxidative demethylation of griseofulvin
Transport and Distribution
Griseofulvin, the parent compound, is known to be well-distributed throughout the body after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the mitotic spindle in fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Demethyl Griseofulvin typically involves the demethylation of griseofulvin. This can be achieved through oxidative demethylation using liver microsomes from rats and mice . The reaction conditions often include the use of specific enzymes that facilitate the removal of the methyl group from the 6-O position of griseofulvin.
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, griseofulvin. it can be produced through controlled fermentation processes involving specific strains of Penicillium species, followed by extraction and purification .
Chemical Reactions Analysis
Types of Reactions: 6-O-Demethyl Griseofulvin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include liver microsomes and other enzymatic systems.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative demethylation primarily yields this compound .
Scientific Research Applications
6-O-Demethyl Griseofulvin has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving the metabolism of griseofulvin.
Biology: The compound is studied for its effects on fungal cells and its role in inhibiting fungal mitosis.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of griseofulvin.
Industry: It is used in the development of antifungal agents and in studies related to drug metabolism
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 6-O-Demethyl Griseofulvin is unique due to its specific demethylation at the 6-O position. Similar compounds include:
Griseofulvin: The parent compound, widely used as an antifungal agent.
5-O-Demethyl Griseofulvin: Another demethylated metabolite with different properties.
Chlorinated analogs: Compounds with chlorine substitutions that exhibit varied antifungal activities.
Uniqueness: this compound is particularly notable for its role in the metabolic pathway of griseofulvin and its specific interaction with fungal tubulin, making it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGDIBHUPXIQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942222 | |
Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20168-89-2, 20168-88-1 | |
Record name | 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20168-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Demethylgriseofulvin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041813 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.